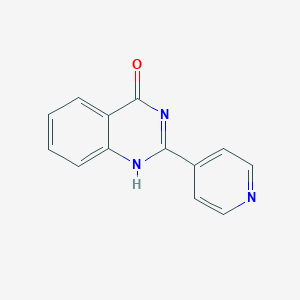

2-pyridin-4-yl-1H-quinazolin-4-one

Vue d'ensemble

Description

2-pyridin-4-yl-1H-quinazolin-4-one is an organonitrogen heterocyclic compound. It belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, including this compound, can be achieved via amination and annulation of amidines and benzamides . This process involves a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation .Molecular Structure Analysis

The molecular formula of this compound is C13H9N3O . Its structure includes a benzene ring fused with 2-pyrimidinone . The compound has a net charge of 0 and an average mass of 225.246 .Chemical Reactions Analysis

The synthesis of quinazolin-4(1H)-ones involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Physical And Chemical Properties Analysis

The compound this compound has a molecular weight of 223.23g/mol. Further physical and chemical properties are not mentioned in the retrieved papers.Applications De Recherche Scientifique

Applications antitumorales et anticancéreuses

Les quinazolinones, dont la 2-pyridin-4-yl-1H-quinazolin-4-one, ont montré des promesses dans la recherche antitumorale et anticancéreuse. Elles sont étudiées pour leur potentiel à inhiber la croissance et la prolifération tumorale. Les chercheurs explorent leur efficacité contre diverses lignées de cellules cancéreuses et leurs mécanismes d'action dans la thérapie du cancer .

Propriétés antioxydantes

Ces composés sont également étudiés pour leurs propriétés antioxydantes. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif, qui peut conduire à des maladies chroniques telles que le cancer .

Activités antibactériennes et antifongiques

Les activités antibactériennes et antifongiques des quinazolinones en font des produits précieux dans le développement de nouveaux antibiotiques. Elles sont testées contre une gamme de souches bactériennes et fongiques pour évaluer leur efficacité et leur potentiel en tant qu'agents thérapeutiques .

Effets anticonvulsivants

La recherche sur les effets anticonvulsivants des quinazolinones pourrait conduire à de nouveaux traitements pour l'épilepsie et d'autres troubles convulsifs. Ces composés peuvent affecter les voies neurotransmettrices impliquées dans l'activité convulsive .

Médicaments antihypertenseurs

Les quinazolinones sont étudiées pour leur utilisation potentielle en tant que médicaments antihypertenseurs. Elles peuvent offrir de nouvelles approches pour la gestion de l'hypertension artérielle et des affections cardiovasculaires associées .

Ligands du récepteur 5-HT

Ces composés sont utilisés comme ligands pour le récepteur de la 5-hydroxytryptamine (5-HT), qui est important dans la recherche en neurosciences, en particulier dans l'étude des troubles de l'humeur et d'autres affections neurologiques .

Activité inhibitrice de l'α-glucosidase

Certains dérivés de quinazolinone ont été trouvés pour présenter une activité inhibitrice de l'α-glucosidase, ce qui est pertinent dans la recherche sur le diabète pour le développement de traitements qui peuvent aider à gérer les niveaux de sucre dans le sang .

Applications en science des matériaux

Les quinazolinones ont des applications en science des matériaux en raison de leurs propriétés chimiques uniques. Elles peuvent être utilisées dans la synthèse de molécules complexes ou de matériaux présentant des caractéristiques spécifiques souhaitées <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

Mécanisme D'action

Target of Action

The primary targets of 2-pyridin-4-yl-1H-quinazolin-4-one are microbial cells , particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . Additionally, it curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . At sub-MICs, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The affected pathway is the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, a key factor in bacterial virulence. By inhibiting this system, this compound disrupts the bacteria’s ability to form biofilms, thereby reducing their pathogenicity .

Result of Action

The result of the action of this compound is the significant inhibition of biofilm formation in Pseudomonas aeruginosa . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

Orientations Futures

Quinazolinones have attracted significant interest due to their wide range of biological activities . Future research could focus on developing new drugs with this compound, especially given the emergence of drug-resistant strains of various diseases . The development of new therapeutic agents in the area of medicinal chemistry for the treatment of various diseases remains a significant target .

Analyse Biochimique

Biochemical Properties

They have shown to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential .

Cellular Effects

2-Pyridin-4-yl-1H-quinazolin-4-one has been found to have significant effects on various types of cells. For instance, some quinazolinone derivatives have shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . They also decreased other virulence factors at low concentrations without affecting bacterial growth .

Molecular Mechanism

It is known that quinazolinones can interact with various biomolecules, leading to changes in gene expression and enzyme activity . For example, some quinazolinone derivatives have been found to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa .

Temporal Effects in Laboratory Settings

It is known that quinazolinones can have long-term effects on cellular function

Metabolic Pathways

Quinazolinones are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2-pyridin-4-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVWMIMELRGQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6484-23-7 | |

| Record name | 2-(pyridin-4-yl)quinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

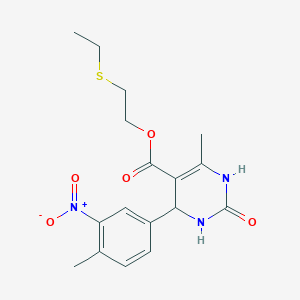

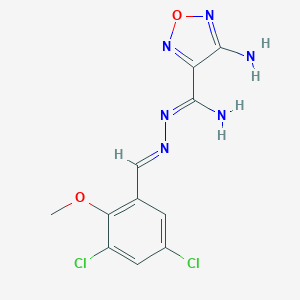

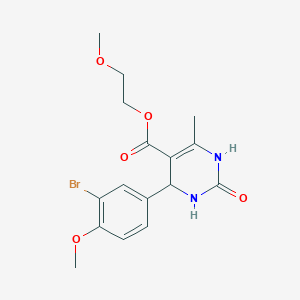

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-benzyl-1-piperidinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B395349.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B395351.png)

![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)

![Butyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395360.png)

![5-(3-bromophenyl)-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B395366.png)

![2-(5-Furan-2-yl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-hydroxy-phenyl)-ethanone](/img/structure/B395368.png)

![[4-(3-Fluoro-4-methoxy-benzenesulfonyl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B395369.png)

![2,3,5-trichloro-4-[(pentafluoroethyl)sulfanyl]-6-{(2E)-2-[2-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}pyridine](/img/structure/B395370.png)

![N-allyl-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B395371.png)

![3,5,6-trichloro-N-(4-methylphenyl)-4-[(trifluoromethyl)sulfanyl]pyridin-2-amine](/img/structure/B395372.png)